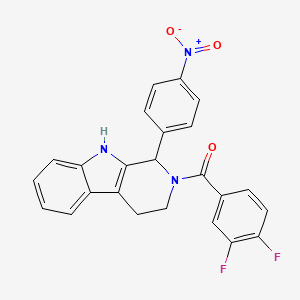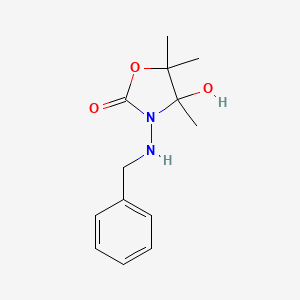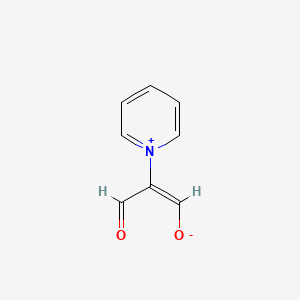![molecular formula C14H29ClO2S B4290860 1-[(2-chloroethyl)sulfonyl]dodecane](/img/structure/B4290860.png)
1-[(2-chloroethyl)sulfonyl]dodecane
描述
1-[(2-chloroethyl)sulfonyl]dodecane, also known as C12 sulfonate, is a synthetic compound that is widely used in scientific research applications. It is a sulfonated alkylating agent that is used to modify proteins and other biomolecules. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
科学研究应用
1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has a wide range of scientific research applications. It is commonly used as a crosslinking agent to modify proteins and other biomolecules. The compound reacts with amino groups in proteins to form stable covalent bonds, which can be used to create protein conjugates, protein-protein complexes, and protein-DNA complexes. 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has also been used as a fluorescent probe to study protein-protein interactions and protein folding. Additionally, it has been used as a surfactant in various applications such as emulsification and foam stabilization.
作用机制
The mechanism of action of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate involves the formation of a reactive intermediate, which can alkylate nucleophilic groups in biomolecules such as proteins and DNA. The compound is highly reactive and can modify multiple amino acid residues in a protein, leading to the formation of crosslinks and other modifications. The extent of modification depends on the concentration of the compound and the reaction conditions. The reactivity of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate makes it a useful tool for studying protein-protein interactions, protein-DNA interactions, and protein folding.
Biochemical and physiological effects:
1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has been shown to have various biochemical and physiological effects. It can induce protein aggregation and denaturation, which can lead to changes in protein function and stability. The compound has also been shown to inhibit enzymatic activity by modifying active site residues. In addition, 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate can induce DNA damage and cell death by alkylating DNA bases. These effects make 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate a useful tool for studying protein and DNA interactions, as well as for developing new therapeutic agents.
实验室实验的优点和局限性
1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has several advantages for lab experiments. It is a highly reactive compound that can modify multiple amino acid residues in a protein, making it useful for studying protein-protein interactions and protein folding. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate has some limitations. It can induce protein denaturation and aggregation, which can affect protein function and stability. In addition, the compound can also induce DNA damage and cell death, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate. One area of interest is the development of new protein conjugates and protein-protein complexes using 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate as a crosslinking agent. Another area of interest is the use of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate as a fluorescent probe to study protein-protein interactions and protein folding. Additionally, there is potential for the development of new therapeutic agents based on the reactivity of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate towards proteins and DNA. Finally, further research is needed to understand the limitations of 1-[(2-chloroethyl)sulfonyl]dodecane sulfonate and to develop new compounds with improved properties for scientific research applications.
属性
IUPAC Name |
1-(2-chloroethylsulfonyl)dodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-13-18(16,17)14-12-15/h2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXGAQOEJOSESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4290783.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4290791.png)


![3-anilino-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4290822.png)

![ethyl 4-(4-tert-butylphenyl)-3'-(4-chlorophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4290841.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(3-nitrophenyl)acetamide]](/img/structure/B4290849.png)
![2-[(4-tert-butylphenyl)thio]-4,6-dinitrobenzamide](/img/structure/B4290852.png)

![2-[(4-fluorophenyl)thio]-4,6-dinitrobenzamide](/img/structure/B4290854.png)

![6-nitro-1-[(4-nitrobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B4290874.png)
![3,7-dibromo-9a,9b-diethyl-2,8-bis(ethylthio)-4,4,5,5,6,6-hexafluoro-5,6,9a,9b-tetrahydro-4H-thieno[2',3':6,7]indeno[5,4-b]thiophene](/img/structure/B4290880.png)